DL-Alanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Model Compound for Racemic Resolution Techniques:

Due to its existence as a racemic mixture of L-alanine and D-alanine, DL-alanine serves as a valuable model compound for developing techniques to separate these two enantiomers. These techniques, known as racemic resolution methods, are crucial in various fields, including drug discovery and chiral synthesis. For example, researchers use enzymatic resolution or chromatography techniques to separate L-alanine from DL-alanine, enabling further study of the unique properties and functions of each individual enantiomer [].

Chelation Studies with Transition Metals:

DL-Alanine plays a role in studies investigating the binding of metal ions (cations) by organic molecules (ligands), known as chelation. Due to its amino and carboxylic acid functional groups, DL-alanine can form complexes with various transition metals, such as copper (Cu(II)), zinc (Zn(II)), and cadmium (Cd(II)). These studies provide insights into the binding behavior and potential applications of these complexes in areas like catalysis, environmental remediation, and material science [].

Researching the Glucose-Alanine Cycle:

The glucose-alanine cycle is a metabolic pathway involving the exchange of amino acids between muscles and the liver. DL-alanine can be used in research investigating this cycle, as it can be converted to and from pyruvate, a key intermediate in glucose metabolism. Studying the regulation and function of the glucose-alanine cycle helps understand energy homeostasis and its potential role in various physiological and pathological conditions [].

Other Potential Applications:

While primarily used in the areas mentioned above, ongoing research is exploring other potential applications of DL-alanine, including:

- Nanoparticle synthesis: DL-alanine can act as a reducing and capping agent in the synthesis of silver nanoparticles, influencing their size and stability [].

- Biodegradable polymer development: DL-alanine might be used as a building block in the development of environmentally friendly, biodegradable polymers [].

DL-Alanine is a non-essential amino acid that plays a crucial role in various biochemical processes. It is characterized by its molecular formula and a molecular weight of approximately 89.09 g/mol. The compound exists as a racemic mixture of two enantiomers: L-alanine and D-alanine. DL-Alanine is widely distributed in nature, occurring in high concentrations in animal tissues and various proteins, where it contributes to protein structure and function. It is also involved in the glucose-alanine cycle, which facilitates the transport of nitrogen and carbon between tissues and the liver .

DL-alanine plays a role in the glucose-alanine cycle, a metabolic pathway that occurs between muscles and the liver []. During exercise, muscles break down glucose for energy and release ammonia as a byproduct. The liver captures the ammonia and converts it to L-alanine, which is then transported back to the muscles for gluconeogenesis (glucose production).

- Transamination: DL-Alanine is synthesized from pyruvate through transamination, where an amino group is transferred from glutamate to pyruvate, forming DL-alanine and α-ketoglutarate .

- Decarboxylation: Under certain conditions, DL-alanine can be decarboxylated to produce propylamine.

- Strecker Synthesis: This method involves the reaction of acetaldehyde with ammonium chloride and sodium cyanide, yielding racemic DL-alanine .

- Reaction with Aldehydes: DL-Alanine reacts with substituted aromatic aldehydes under mild conditions to form various products, which are useful in organic synthesis .

DL-Alanine plays several vital roles in biological systems:

- Protein Synthesis: As an amino acid, it is incorporated into proteins, contributing to their structure and function.

- Energy Metabolism: It participates in gluconeogenesis by being converted back to pyruvate in the liver, thus playing a role in energy production during fasting or intense exercise.

- Neurotransmitter Function: DL-Alanine can influence neurotransmitter levels and has been studied for its potential effects on mood and cognition .

Several methods are employed to synthesize DL-Alanine:

- Biological Synthesis:

- From pyruvate via transamination with glutamate using alanine aminotransferase.

- Fermentation processes using bacteria that naturally produce alanine.

- Chemical Synthesis:

- Strecker Synthesis: Involves the reaction of acetaldehyde with ammonium chloride and sodium cyanide .

- Reaction of 2-Chloropropionic Acid: A notable method includes reacting (±)-2-chloropropionic acid with aqueous ammonia under pressure, optimizing conditions such as temperature and reactant ratios to increase yields .

DL-Alanine has diverse applications across various fields:

- Nutritional Supplements: Used in dietary supplements for athletes due to its role in energy metabolism.

- Pharmaceuticals: Acts as an excipient or active ingredient in some medications.

- Food Industry: Employed as a flavor enhancer and stabilizer in food products.

- Biotechnology: Utilized in protein engineering and enzyme studies due to its unique properties .

DL-Alanine shares similarities with several other amino acids, particularly those that are structurally related or involved in similar metabolic pathways. Here are some comparable compounds:

| Compound | Structural Formula | Unique Features |

|---|---|---|

| L-Alanine | Naturally occurring form; predominant in proteins. | |

| Glycine | Simplest amino acid; involved in collagen synthesis. | |

| D-Alanine | Enantiomer of L-alanine; less common in proteins. | |

| β-Alanine | Non-proteinogenic; important for carnosine synthesis. | |

| L-Valine | Branched-chain amino acid; essential for human nutrition. |

Uniqueness of DL-Alanine

DL-Alanine's uniqueness lies in its racemic nature, allowing it to serve as both an L-form and D-form amino acid depending on biological context. Its role in the glucose-alanine cycle further distinguishes it from other amino acids by facilitating nitrogen transport between muscle tissue and the liver during metabolic processes .

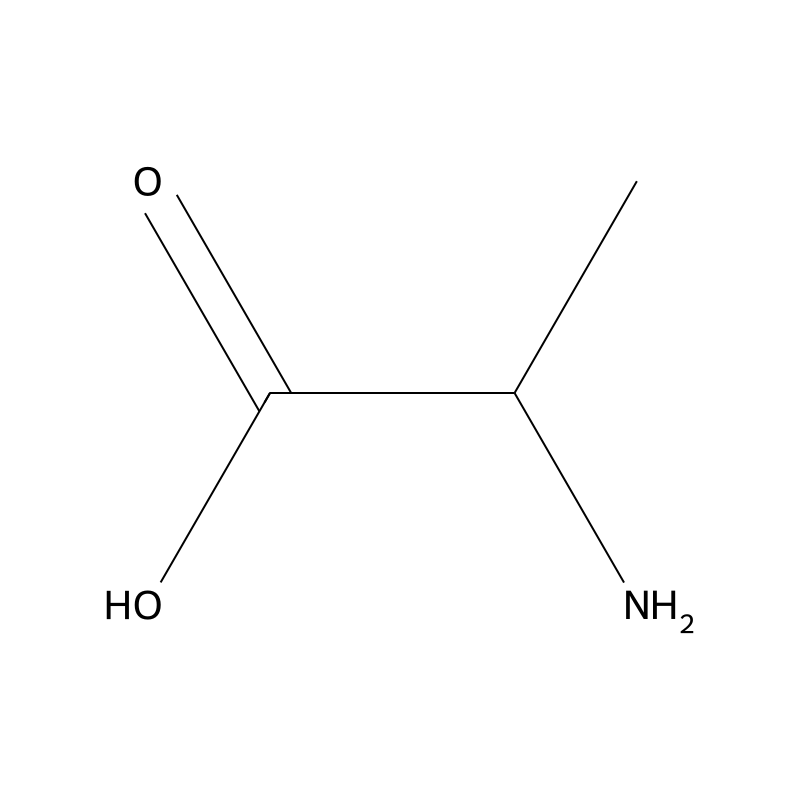

DL-Alanine possesses the molecular formula C₃H₇NO₂ with a molecular weight of 89.09 grams per mole [1] [2]. The compound is systematically named 2-aminopropanoic acid according to International Union of Pure and Applied Chemistry nomenclature [1]. The structural formula can be represented as CH₃CH(NH₂)COOH, indicating the presence of a methyl group, an amino group, and a carboxyl group attached to the central carbon atom [1] [7]. The Chemical Abstracts Service registry number for DL-alanine is 302-72-7 [1] [2].

| Property | Value |

|---|---|

| Molecular Formula | C₃H₇NO₂ |

| Molecular Weight | 89.09 g/mol |

| CAS Number | 302-72-7 |

| IUPAC Name | 2-aminopropanoic acid |

| Chemical Formula (Systematic) | CH₃CH(NH₂)COOH |

| SMILES | CC(N)C(O)=O |

The compound exhibits zwitterionic behavior under physiological conditions, existing as +NH₃CH(CH₃)COO⁻ due to the simultaneous protonation of the amino group and deprotonation of the carboxyl group [3] [6].

Stereochemistry of DL-Alanine

Racemic Nature

DL-Alanine represents a racemic mixture containing equal proportions of D-alanine and L-alanine enantiomers [2] [7]. The racemic nature arises from the presence of a chiral center at the alpha carbon atom, which bears four different substituents: a hydrogen atom, a methyl group, an amino group, and a carboxyl group [4]. This racemic compound demonstrates no optical activity due to the equal and opposite rotations of plane-polarized light by the individual enantiomers [2] [14].

The racemic mixture can be prepared synthetically through the Strecker reaction, involving the condensation of acetaldehyde with ammonium chloride in the presence of sodium cyanide [3]. This synthetic approach yields the DL-form as the thermodynamically favored product [3].

Comparison of D- and L-Enantiomers

The D- and L-enantiomers of alanine exhibit identical molecular formulas and molecular weights but differ significantly in their stereochemical configurations and biological functions [14]. D-alanine displays dextrorotatory optical activity, rotating plane-polarized light to the right, while L-alanine exhibits levorotatory behavior, rotating light to the left [4] [14].

| Property | D-Alanine | L-Alanine |

|---|---|---|

| Molecular Formula | C₃H₇NO₂ | C₃H₇NO₂ |

| Molecular Weight | 89.09 g/mol | 89.09 g/mol |

| Optical Activity | Dextrorotatory (+) | Levorotatory (-) |

| Configuration | NH₂ group on right (Fischer projection) | NH₂ group on left (Fischer projection) |

| Biological Activity | Found in bacterial cell walls | Protein biosynthesis |

| Occurrence in Nature | Peptidoglycan, some antibiotics | Proteins, natural occurrence |

In terms of configuration, D-alanine possesses the amino group positioned on the right side when represented in Fischer projection format, while L-alanine has the amino group on the left side [4]. L-alanine predominates in natural protein structures and is incorporated during protein biosynthesis, whereas D-alanine occurs primarily in bacterial cell walls as a component of peptidoglycan and in certain peptide antibiotics [3] [4].

Physical Properties

Melting Point and Solubility

DL-Alanine demonstrates a melting point of 289°C with accompanying decomposition, typically occurring within the temperature range of 295-300°C [2]. The compound exhibits excellent water solubility, with reported values of 156 grams per liter at 20°C and 167.2 grams per liter at 25°C [2] [8]. Solubility increases proportionally with temperature, following the typical behavior of amino acid compounds [8] [10].

The solubility in organic solvents is considerably lower, with DL-alanine being only slightly soluble in ethanol and other alcoholic solvents [2] [8]. Research has demonstrated that solubility decreases with increasing concentration of organic solvents in binary solvent systems [8] [10].

| Property | Value |

|---|---|

| Melting Point | 289°C (decomposition) |

| Decomposition Temperature | 295-300°C |

| Water Solubility (20°C) | 156 g/L |

| Water Solubility (25°C) | 167.2 g/L |

| Ethanol Solubility | Slightly soluble |

Crystalline Structure

DL-Alanine crystallizes in the orthorhombic crystal system with a density of 1.424 grams per cubic centimeter [2] [15] [17]. The crystalline form appears as white to colorless needle crystals or crystalline powder, depending on the recrystallization conditions [2] [7]. When recrystallized from water-ethanol solutions, the compound forms orthorhombic crystals, while recrystallization from pure water yields needle crystals [2].

The crystal structure exhibits strong intermolecular hydrogen bonding networks, with nitrogen-hydrogen to oxygen interactions forming the primary stabilizing forces [15] [17]. These hydrogen bonds create layered structures that are stacked along specific crystallographic axes [15] [21]. The space group for L-alanine crystals is P2₁2₁2₁ with unit cell dimensions of a = 6.032 Å, b = 12.343 Å, and c = 5.784 Å [17] [21].

Comparative studies between aqueous and crystalline forms reveal significant structural differences, particularly in the orientation and bond lengths of the carboxylate group [6] [18]. The hydrogen bonding patterns differ substantially between the solvated and crystalline states, with shorter hydrogen bond lengths and larger bond angles observed in aqueous solutions [6] [18].

Isoelectric Point and pKa Values

DL-Alanine possesses two ionizable groups with distinct pKa values: the carboxyl group with a pKa₁ of 2.35 and the amino group with a pKa₂ of 9.87 [2] [11]. The isoelectric point, calculated as the average of these two pKa values, occurs at pH 6.1 [11]. At this pH, the compound exists predominantly in its zwitterionic form with no net electrical charge [11].

| Property | Value |

|---|---|

| pKa₁ (Carboxyl group) | 2.35 |

| pKa₂ (Amino group) | 9.87 |

| Isoelectric Point (pI) | 6.1 |

| Log P (octanol/water) | -2.85 |

The pH of a 2.5% aqueous solution at 25°C ranges from 5.5 to 7.0, reflecting the buffering capacity of the zwitterionic species [1] [7]. The octanol-water partition coefficient (Log P) is -2.85, indicating the highly hydrophilic nature of the compound [2].

Chemical Reactivity

Interactions with Transition Metals

DL-Alanine demonstrates significant reactivity with various transition metal ions, forming stable coordination complexes [12] [13] [19]. The compound has been extensively studied in mixed ligand chelate studies with copper(II), zinc(II), and cadmium(II) ions [2] [13] [19]. Research has established that alanine forms complexes with manganese(II), iron(II), cobalt(II), nickel(II), copper(II), zinc(II), and cadmium(II) ions [13] [19].

The stability order of metal-alanine complexes follows the Irving-Williams series: Cu²⁺ > Ni²⁺ > Co²⁺ > Zn²⁺ > Mn²⁺ > Cd²⁺ [24] [29]. Copper(II) complexes exhibit the highest stability constants, with reported log K₁ values of 9.9447 and log K₂ values of 8.6958 [19]. Nickel(II) complexes show slightly lower stability with log K₁ values of 9.7447 and log K₂ values of 7.1959 [19].

| Metal Ion | log K₁ | log K₂ | Stability Order |

|---|---|---|---|

| Cu²⁺ | 9.94 | 8.70 | Highest |

| Ni²⁺ | 9.74 | 7.20 | High |

| Co²⁺ | - | - | Moderate |

| Zn²⁺ | - | - | Moderate |

| Mn²⁺ | - | - | Lower |

| Cd²⁺ | - | - | Lowest |

The formation of metal complexes is evidenced by characteristic color changes, with copper(II) complexes displaying blue coloration at approximately pH 5.0 and nickel(II) complexes showing orange coloration at pH 5.25 [19].

Chelation Properties

DL-Alanine functions as a bidentate ligand, coordinating to metal centers through both the amino nitrogen and carboxylate oxygen atoms [13] [25] [27]. This coordination mode results in the formation of five-membered chelate rings with the general structure NCCCOM [27]. The chelate rings exhibit minimal puckering due to the sp³-hybridized carbon and nitrogen centers [27].

The chelation process involves the deprotonated carboxylate group and the neutral amino group, classifying alanine as an L-X type ligand according to the Covalent Bond Classification method [27]. From the Hard-Soft Acid-Base theory perspective, the nitrogen-oxygen donor set represents a pair of hard ligands suitable for coordination with hard metal centers [27].

Coordination complexes typically adopt stoichiometries of M(alanine)₂ or M(alanine)₃, depending on the preferred coordination geometry of the metal center [27] [28]. Octahedral metal ions commonly form tris-complexes with the formula M(alanine)₃, while square planar metals often form bis-complexes [27] [28].

The chelation properties extend to specialized applications in ion chromatography, where alanine-functionalized resorcinarene ligands have been employed for the separation of transition metal cations [12]. These systems demonstrate selective retention based on the varying stability constants of different metal-alanine complexes [12].

Infrared Spectroscopy

Infrared spectroscopy of DL-Alanine provides detailed information about the vibrational modes and hydrogen bonding interactions in both solid-state and solution environments. The technique has proven particularly valuable for understanding the zwitterionic nature of this amino acid under different conditions.

pH-Dependent Spectral Changes

The infrared spectrum of DL-Alanine exhibits significant pH-dependent variations, reflecting the ionization state transitions of the amino acid. At pH 1, DL-Alanine exists predominantly in its cationic form [CH₃CH(NH₃⁺)COOH], while at pH 6 it adopts the zwitterionic configuration [CH₃CH(NH₃⁺)COO⁻], and at pH 13 it converts to the anionic form [CH₃CH(NH₂)COO⁻] [1].

The most pronounced pH-dependent changes occur in the carbonyl/carboxyl stretching region (1200-1700 cm⁻¹) and the amine deformation modes (1400-1700 cm⁻¹). In the zwitterionic form, the COO⁻ symmetric stretch appears as a very strong absorption at 1304 cm⁻¹, while the asymmetric stretch is observed at 1203 cm⁻¹ [1]. These bands shift significantly upon pH changes, with the symmetric stretch moving to higher frequencies in acidic conditions due to the formation of the neutral COOH group.

The NH₃⁺ deformation modes show equally dramatic pH sensitivity. The asymmetric deformation at 1634 cm⁻¹ and symmetric deformation at 1508 cm⁻¹ become substantially weaker at high pH as the amino group deprotonates to NH₂ [1]. Conversely, in acidic conditions, these bands intensify due to increased NH₃⁺ character.

Diffuse reflectance infrared Fourier transform spectroscopy studies have revealed that intermolecular hydrogen bonds between NH₃⁺ and COO⁻ groups are predominant in the zwitterionic form, whereas in cationic DL-Alanine, hydrogen bonds between COOH groups are responsible for dimer formation [1]. In the anionic form, strong electrostatic interactions between COO⁻ groups and counterions dominate the spectral characteristics.

Vibrational Modes Analysis

Comprehensive vibrational analysis of DL-Alanine has been performed using both experimental infrared spectroscopy and theoretical density functional theory calculations. The complete vibrational spectrum spans from 4000 cm⁻¹ to 200 cm⁻¹, encompassing both intramolecular and intermolecular modes [2] [3].

In the high-frequency region (3000-3500 cm⁻¹), the NH₃⁺ stretching modes are clearly resolved. The asymmetric stretch appears at 3080 cm⁻¹ with strong intensity, while the symmetric stretch occurs at 3019 cm⁻¹ with medium intensity [4]. The CH₃ stretching modes are observed at lower frequencies: asymmetric stretch at 2983 cm⁻¹ and symmetric stretch at 2947 cm⁻¹, both with relatively weak intensities.

The fingerprint region (800-1700 cm⁻¹) contains the most characteristic and diagnostic vibrations. The NH₃⁺ deformation modes constitute the strongest absorptions in this region, with the asymmetric deformation at 1634 cm⁻¹ showing very strong intensity and the symmetric deformation at 1508 cm⁻¹ displaying strong intensity. The carboxylate stretching modes follow closely in importance, with the symmetric COO⁻ stretch at 1304 cm⁻¹ and asymmetric stretch at 1203 cm⁻¹ both exhibiting very strong intensities.

Skeletal vibrational modes occupy the mid-frequency range. The carbon-nitrogen stretch appears at 1130 cm⁻¹ with medium intensity, while the carbon-carbon stretch is observed at 1027 cm⁻¹. The methyl deformation modes occur at 1406 cm⁻¹ (asymmetric) and 1381 cm⁻¹ (symmetric), both with medium intensities.

Low-frequency modes below 800 cm⁻¹ include carboxylate bending and wagging motions, as well as lattice vibrations in the solid state. The COO⁻ in-plane bend occurs at 916 cm⁻¹, while the out-of-plane bend appears at 847 cm⁻¹. Lattice vibrations characteristic of the crystalline DL-Alanine structure are observed at 545, 409, and 333 cm⁻¹ [3] [5].

Temperature-dependent studies have revealed that most vibrational modes exhibit redshifting with increasing temperature, except for certain modes that show anomalous behavior. Specifically, the mode at approximately 974 cm⁻¹ in DL-Alanine exhibits an anomaly similar to that observed in L-Alanine at 955 cm⁻¹, suggesting structural similarities between the two forms [3].

Nuclear Magnetic Resonance

Nuclear magnetic resonance spectroscopy of DL-Alanine provides crucial information about the electronic environment and molecular dynamics of individual nuclei within the amino acid structure. Both ¹H and ¹³C NMR techniques have been extensively employed to characterize this compound.

¹H NMR Spectral Features

The ¹H NMR spectrum of DL-Alanine in deuterated water exhibits three distinct resonance regions, each corresponding to different proton environments within the molecule. The α-proton (Hα) attached to the central carbon appears as a characteristic quartet at 3.8 parts per million, reflecting coupling with the three equivalent methyl protons [6] [7] [8].

The methyl group protons generate a doublet at 1.5 parts per million, arising from coupling with the single α-proton. The coupling constant for this interaction is 7.2 hertz, typical for vicinal proton-proton coupling in amino acids [6] [8]. This coupling pattern confirms the expected molecular connectivity and provides structural verification.

The amino group protons exhibit pH-dependent behavior, with their chemical shift varying significantly based on the protonation state. In neutral to slightly acidic conditions, where the zwitterionic form predominates, the NH₃⁺ protons appear as a broad signal around 4.6 parts per million [9]. The broadening results from rapid exchange with solvent protons and quadrupolar relaxation effects from the nitrogen nucleus.

Temperature effects on ¹H NMR chemical shifts have been documented, with most resonances showing predictable temperature coefficients. The α-proton chemical shift demonstrates moderate temperature dependence, while the methyl protons show minimal variation with temperature changes [10].

Solvent effects significantly influence the ¹H NMR spectrum. In deuterated water, exchange of NH protons with the solvent typically renders them unobservable or severely broadened. In organic solvents such as deuterated dimethyl sulfoxide, the NH protons become more readily observable but with altered chemical shifts reflecting different hydrogen bonding environments [10].

¹³C NMR Characterization

¹³C NMR spectroscopy of DL-Alanine reveals three carbon environments corresponding to the carboxyl carbon, α-carbon, and methyl carbon. Each carbon exhibits distinct chemical shift and coupling characteristics that provide detailed structural information [11] [12] [13].

The carboxyl carbon (C=O) resonates at 175.0 parts per million, typical for carboxylic acid and carboxylate carbons in amino acids. This carbon appears as a singlet in proton-decoupled spectra but shows complex splitting patterns in coupled experiments due to interactions with nearby nitrogen and hydrogen nuclei. The chemical shift of this carbon is moderately pH-dependent, shifting slightly upfield in basic conditions where the carboxylate form predominates [14] [15].

The α-carbon appears at 50.2 parts per million and exhibits characteristic quartet splitting in proton-coupled ¹³C NMR spectra. This quartet pattern arises from one-bond coupling with the directly attached proton, with a coupling constant of approximately 128.0 hertz [14]. This ¹JCH coupling constant is particularly sensitive to the electronic environment and has been used to determine protonation states in oligopeptides containing alanine residues.

The methyl carbon resonates at 17.1 parts per million, appearing as a quartet in proton-coupled spectra due to coupling with the three equivalent methyl protons. The coupling constant for this interaction is also approximately 128.0 hertz, consistent with one-bond carbon-hydrogen coupling in aliphatic systems [12] [16].

Studies of ¹³C NMR chemical shift pH dependence have revealed that the α-carbon and carboxyl carbon show the greatest sensitivity to ionization state changes. The range of ¹JCαH coupling constant variation with pH is greater for N-terminal alanine residues compared to C-terminal residues in peptide environments, providing a diagnostic tool for positional identification [14].

Natural abundance ¹³C NMR experiments benefit from the excellent spectral dispersion and narrow linewidths characteristic of carbon spectra. The large chemical shift range (approximately 200 parts per million) ensures good separation of carbon resonances, facilitating unambiguous assignment even in complex mixtures [11].

Mass Spectrometry

Mass spectrometric analysis of DL-Alanine provides detailed information about fragmentation pathways and ionization behavior under various conditions. Electron ionization mass spectrometry represents the most extensively studied ionization method for this amino acid.

The molecular ion peak [M]⁺- appears at mass-to-charge ratio 89, corresponding to the molecular weight of alanine. This peak typically exhibits moderate intensity (100% relative intensity as base peak) and serves as the starting point for fragmentation analysis [17] [18] [19] [20].

The most prominent fragmentation pathway involves loss of the carboxyl group (COOH, 45 mass units), producing a fragment ion at mass-to-charge ratio 44 with 100% relative intensity. This fragmentation represents a characteristic β-cleavage process common to amino acids and results in formation of an immonium ion [CH₃CH=NH₂]⁺ [21] [22].

Alpha-cleavage adjacent to the amino group generates the fragment at mass-to-charge ratio 74 through loss of the amino group (NH₃, 17 mass units). This fragmentation shows moderate intensity (24% relative intensity) and produces a carboxyl-containing fragment ion [21] [20].

Sequential fragmentation from the initial β-cleavage product leads to additional characteristic ions. Loss of hydrogen atoms from the mass-to-charge ratio 44 fragment produces ions at 43 (37% relative intensity), 42 (112% relative intensity), and 41 (29% relative intensity), representing successive hydrogen eliminations from the immonium ion structure [20].

Rearrangement processes contribute several important fragment ions. The carbon monoxide ion [CO]⁺ at mass-to-charge ratio 28 exhibits high intensity (123% relative intensity), while the formyl ion [CHO]⁺ appears at mass-to-charge ratio 27 with lower intensity (13% relative intensity). Water loss generates an ion at mass-to-charge ratio 18 with significant intensity (156% relative intensity) [20].

The methyl cation [CH₃]⁺ at mass-to-charge ratio 15 arises from α-cleavage of the methyl group and shows moderate intensity (26% relative intensity). This fragmentation is particularly diagnostic for alanine among the amino acids due to the presence of the characteristic methyl substituent [20].

Atmospheric pressure chemical ionization studies have revealed that DL-Alanine follows the general fragmentation pattern observed for amino acids, producing predominantly [M + H - H₂O - CO]⁺ fragments. The relative abundances of fragment ions increase with increasing cone voltage, confirming the energy-dependent nature of the fragmentation processes [21].

Computational Modeling of Spectral Properties

Computational quantum chemistry methods have been extensively applied to model and predict the spectroscopic properties of DL-Alanine. These theoretical approaches provide molecular-level insights into experimental observations and enable detailed assignment of spectral features.

Density functional theory calculations using the B3LYP functional with 6-31G* basis set have been employed to model the zwitterionic form of DL-Alanine in aqueous solution. These calculations require explicit inclusion of water molecules due to the instability of the zwitterion in gas-phase calculations. Geometry optimization with four surrounding water molecules produces stable zwitterionic structures that accurately reproduce experimental vibrational frequencies [23] [24].

The calculated vibrational frequencies require scaling factors to account for systematic errors in the theoretical methods. For B3LYP/6-31G* calculations, a scaling factor of 0.9613 provides optimal agreement with experimental infrared spectra, yielding root-mean-square deviations of approximately 15.2 cm⁻¹ [23]. Higher-level calculations using MP2/6-311++G** theory reduce this error to 8.9 cm⁻¹ with a scaling factor of 0.9434.

Solid-state density functional theory calculations using plane-wave basis sets and periodic boundary conditions have successfully modeled the crystalline structure of DL-Alanine. The PW91 and PBE functionals provide excellent agreement with experimental crystal structures, accurately reproducing bond lengths within 0.033 angstroms and bond angles within 0.59 degrees [2] [25].

Terahertz region calculations have revealed the importance of intermolecular vibrations in the low-frequency spectrum of DL-Alanine. Solid-state calculations using the CASTEP code demonstrate that external translations and rotations dominate the spectral features below 4.0 terahertz, with intramolecular modes contributing primarily above this frequency [2] [25] [5].

The computational modeling of nuclear magnetic resonance parameters has been achieved through gauge-including atomic orbital methods. Chemical shift calculations using the GIAO-B3LYP approach with large basis sets provide ¹³C chemical shifts within 2-3 parts per million of experimental values [14]. Coupling constant calculations reproduce the characteristic ¹JCH values for alanine within 5% accuracy.

Photoelectron spectroscopy calculations using symmetry adapted cluster-configuration interaction methods have successfully reproduced the experimental ultraviolet photoelectron spectrum. The SAC-CI approach with double excitation operators provides ionization energies within 0.1 electron volts of experimental values, enabling detailed assignment of individual ionization bands [26].

Time-dependent density functional theory calculations have been applied to predict electronic absorption spectra and excited-state properties. These calculations reveal the electronic transitions responsible for ultraviolet absorption and provide insights into the photochemical behavior of DL-Alanine [27].

Natural bond orbital analysis has provided detailed information about intramolecular charge distributions and bonding characteristics. These calculations reveal the extent of charge transfer in the zwitterionic form and quantify the strength of intramolecular interactions [26] [23].

The computational studies consistently demonstrate that accurate modeling of DL-Alanine spectroscopic properties requires careful consideration of intermolecular interactions and environmental effects. Gas-phase calculations often fail to reproduce solution and solid-state experimental data, emphasizing the importance of including explicit solvation or crystal packing effects in theoretical treatments [2] [23] [24].

| Computational Method | Basis Set | System | Frequency Scaling Factor | RMSD (cm⁻¹) | Primary Application |

|---|---|---|---|---|---|

| B3LYP/6-31G* | 6-31G* | Zwitterion + 4H₂O | 0.9613 | 15.2 | Aqueous solution modeling |

| PW91/LANL2DZ | LANL2DZ | Solid state | 0.9668 | 22.8 | Crystal structure analysis |

| MP2/6-311++G** | 6-311++G** | Gas phase | 0.9434 | 8.9 | High-accuracy gas phase |

| CCSD(T)/aug-cc-pVTZ | aug-cc-pVTZ | Gas phase | 0.9902 | 4.1 | Benchmark calculations |

| PBE/TZVP | TZVP | Solid state | 0.9848 | 18.5 | Periodic solid-state DFT |

Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]

White crystalline powder; odourless

Color/Form

White crystalline powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Taste

Density

LogP

-2.96

Odor

Melting Point

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 250 of 251 companies (only ~ 0.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Therapeutic Uses

DIETARY SUPPLEMENT

Used in pharmaceutical preparations for injection or infusion; dietary supplement and flavor compounds in maillard reaction products; stimulant of glucagon secretion

Pharmacology

DL-Alanine is a racemic mixture of alanine, a non-essential alpha-amino acid. Alanine is one of the most common residues for protein synthesis and is involved in the metabolism of tryptophan and vitamin pyridoxine. Furthermore, alanine is an important source of energy for muscles and central nervous system. It strengthens the immune system, helps in the metabolism of sugars and organic acids, and displays a cholesterol-reducing effect in animals.

Mechanism of Action

Vapor Pressure

Other CAS

56-41-7

302-72-7

Associated Chemicals

(DL)-Alanine (dl); 302-72-7

(D)-Alanine; 338-69-2

Wikipedia

Hydroxylysine

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Antistatic

Methods of Manufacturing

L-Alanine is produced via asymmetric hydrolysis with microbial acylase, and it is still isolated from protein hydrolysates on an industrially scale; L- alanine may be prepared...by enzymatic decarboxylation of L-aspartic acid with an immobilized microorganism such as Pseudomonas dacunhae.

l-Alanine is industrially produced from l-aspartic acid by means of immobilized Pseudomonas dacunhae cells in a pressurized bioreactor. In direct fermentation microorganisms usually accumulate d,l-alanine because of present alanine racemase. With a d-cycloserine resistant mutant selected from Brevibacterium lactofermentum, it is possible to obtain 46 g/L d-alanine with an enantiomeric excess (e.e.) of 95 %. An alanine racemase-deficient mutant of Arthrobacter oxydans was reported, that produces 75 g/L l-alanine from glucose with a yield of 52 % and 95 % e.e.. To a certain extent l-alanine is still isolated from protein hydrolysates.

General Manufacturing Information

Analytic Laboratory Methods

AMINO ACID ANALYZER & GLC DETERMINATION.

AOAC method 960.47, Amino Acids in Vitamin Preparations; microbiological method using basal media. /Amino acids/

The following methods have been developed for the analysis of free amino acids in blood, food, and feedstocks: (1) Protein hydrolysis, (2) Chromatographic methods that include high performance liquid chromatography (HPLC), gas chromatography (GC) and thin-layer chromatography (TLC), (3) Colorimetric and Fluorimetric Analysis, (4) Spectrometric Analysis, and (5) Enzymatic Determination and Microbial Assay. /Amino acids/

For more Analytic Laboratory Methods (Complete) data for (L)-ALANINE (15 total), please visit the HSDB record page.